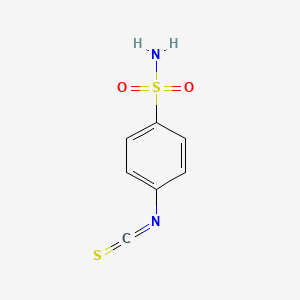

4-Isothiocyanatobenzenesulfonamide

Description

Properties

IUPAC Name |

4-isothiocyanatobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S2/c8-13(10,11)7-3-1-6(2-4-7)9-5-12/h1-4H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDUFDNFSJWYQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199871 | |

| Record name | 4-Isothiocyanatobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51908-29-3 | |

| Record name | 4-Isothiocyanatobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51908-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isothiocyanatobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051908293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isothiocyanatobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Isothiocyanatobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOTHIOCYANATOBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA8KJ8MS2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Isothiocyanatobenzenesulfonamide: A Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Isothiocyanatobenzenesulfonamide, also known as p-sulfamoylphenyl isothiocyanate, is a bifunctional organic compound featuring both a sulfonamide (-SO2NH2) and an isothiocyanate (-N=C=S) group attached to a benzene ring at the para position.[1] This unique structure imparts a versatile chemical reactivity, making it a valuable tool in medicinal chemistry and chemical biology. Its primary significance lies in its role as a potent inhibitor of carbonic anhydrase, an enzyme family crucial in various physiological processes.[2][3][4] Furthermore, the isothiocyanate moiety allows for its use as a chemical probe and a building block for the synthesis of more complex molecules.[1][5] This guide provides an in-depth overview of the chemical properties, reactivity, and applications of this compound, tailored for researchers and professionals in the field of drug development.

Physicochemical Properties

This compound is typically an off-white to white solid at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C7H6N2O2S2 | [1][6][7] |

| Molecular Weight | 214.26 g/mol | [6][7][8] |

| Melting Point | 210-214 °C (decomposes) | [6][7][9] |

| Boiling Point | 418.2 ± 47.0 °C at 760 mmHg | [6] |

| Density | 1.5 ± 0.1 g/cm³ | [6] |

| pKa | 9.79 ± 0.10 (Predicted) | [7] |

| LogP (XLogP3) | 1.81 | [6] |

| Solubility | Soluble in polar solvents | [1] |

| Appearance | Solid, Off-white powder | [1] |

| CAS Number | 51908-29-3 | [6][7][9] |

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by its two functional groups: the electrophilic isothiocyanate group and the acidic sulfonamide group.

Reactivity of the Isothiocyanate Group

The carbon atom of the isothiocyanate group is highly electrophilic and readily undergoes nucleophilic attack by amines, alcohols, and thiols.[1] This reactivity is fundamental to its application as a covalent probe and for the synthesis of thiourea, thiocarbamate, and dithiocarbamate derivatives, respectively.

Reactivity of the Sulfonamide Group

The sulfonamide group possesses acidic protons and can participate in reactions such as salt formation and N-alkylation. Its primary role, however, is in mediating the compound's biological activity as a carbonic anhydrase inhibitor.

Synthesis

The synthesis of isothiocyanates, including this compound, has been extensively studied.[10][11][12] A common and versatile method involves the reaction of the corresponding primary amine (sulfanilamide in this case) with carbon disulfide to form a dithiocarbamate salt in situ.[10][13] This intermediate is then treated with a desulfurating agent, such as tosyl chloride, to yield the final isothiocyanate product.[10][13] Other methods include the use of thiophosgene and its alternatives, as well as microwave-assisted synthesis.[10][12]

Caption: Synthesis and key reactions of this compound.

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary biological activity of this compound stems from its potent inhibition of carbonic anhydrases (CAs).[2][3] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[14]

The sulfonamide moiety is the key pharmacophore for CA inhibition. The deprotonated sulfonamide (-SO2NH-) coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity. This mechanism is shared by a class of drugs known as carbonic anhydrase inhibitors (CAIs), which are used to treat a variety of conditions including glaucoma, epilepsy, and altitude sickness.[3][4][15] this compound's inhibition has been studied against various CA isozymes, with varying degrees of potency.[2]

Caption: Workflow for cellular staining with a fluorescent probe.

Safety and Handling

This compound is classified as a skin sensitizer and may cause an allergic skin reaction. [6][8]It is also harmful if swallowed, in contact with skin, or if inhaled. It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. [6][16]Avoid breathing dust, fume, gas, mist, vapors, or spray. [6]In case of skin contact, wash with plenty of water. [6]If skin irritation or rash occurs, seek medical help. [6]Contaminated work clothing should not be allowed out of the workplace. [6]Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. [6]

Conclusion

This compound is a multifaceted compound with significant utility in chemical biology and drug development. Its dual functionality as a carbonic anhydrase inhibitor and a reactive chemical probe provides a powerful platform for both fundamental research and the design of novel therapeutic agents. A thorough understanding of its chemical properties, reactivity, and biological mechanisms of action is essential for harnessing its full potential in the laboratory.

References

- This compound | C7H6N2O2S2 | CID 521359. PubChem. [Link]

- This compound - 51908-29-3, C7H6N2O2S2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

- Chemical Properties of this compound (CAS 51908-29-3). Cheméo. [Link]

- Isothiocyanates: mechanism of cancer chemopreventive action. PubMed. [Link]

- Carbonic Anhydrase Inhibitors: Inhibition of Isozymes I, II and IV With N-hydroxysulfonamides--a Novel Class of Intraocular Pressure Lowering Agents. PubMed. [Link]

- Carbonic anhydrase inhibitor. Wikipedia. [Link]

- A New Isothiocyanate-Based Golgi-Targeting Fluorescent Probe for Cys and its Bioimaging Applications During the Golgi Stress Response.

- Carbonic Anhydrase Inhibitors. NCBI Bookshelf. [Link]

- Fluorescent Probes for Live Cell Thiol Detection. Semantic Scholar. [Link]

- Isothiocyanate synthesis. Organic Chemistry Portal. [Link]

- Synthesis of Isothiocyanates: An Update.

- Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents. PubMed. [Link]

- Recent Advancement in Synthesis of Isothiocyan

- Synthesis of Isothiocyanates: An Upd

- Carbonic Anhydrase Inhibitors - All you need to know. YouTube. [Link]

- Design and Synthesis of a Fluorescent Probe with a Large Stokes Shift for Detecting Thiophenols and Its Application in Water Samples and Living Cells. PubMed Central. [Link]

- List of Carbonic anhydrase inhibitors. Drugs.com. [Link]

- Delivery of Fluorescent Probes using Streptolysin O for Fluorescence Microscopy of Living Cells.

- 4-Iodophenyl isothiocyan

Sources

- 1. CAS 51908-29-3: this compound [cymitquimica.com]

- 2. Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV with N-hydroxysulfonamides--a novel class of intraocular pressure lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. 4-Isothiocyanatobenzene-1-sulfonamide | 51908-29-3 [chemicalbook.com]

- 8. This compound | C7H6N2O2S2 | CID 521359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isothiocyanate synthesis [organic-chemistry.org]

- 14. drugs.com [drugs.com]

- 15. youtube.com [youtube.com]

- 16. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Mechanism of Action of 4-Isothiocyanatobenzenesulfonamide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Isothiocyanatobenzenesulfonamide is a bifunctional small molecule featuring two chemically reactive moieties: a benzenesulfonamide group and an isothiocyanate group. This unique structure positions it as a compound with a potentially multifaceted mechanism of action. The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for pH regulation and fluid balance. The isothiocyanate group is a reactive electrophile known to form covalent bonds with nucleophilic residues on proteins, particularly cysteine thiols. This covalent modification capability is shared by many natural isothiocyanates found in cruciferous vegetables, which are recognized for their broad anticancer and chemopreventive properties.[1][2] This guide dissects the dual mechanism of this compound, exploring its action as both a targeted enzyme inhibitor and a broad-spectrum covalent modulator of various cellular pathways. We will provide detailed experimental protocols to enable researchers to investigate and validate these mechanisms in their own laboratories.

Introduction: A Tale of Two Functional Groups

The pharmacological profile of this compound is dictated by the interplay of its two key functional groups. Understanding these components individually is the first step in appreciating the compound's full potential.

-

The Benzenesulfonamide Moiety: This group is the cornerstone of a major class of drugs targeting carbonic anhydrases.[3] CAs are ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] By inhibiting CAs, sulfonamides can modulate systemic and local pH, reduce fluid secretion, and impact various physiological processes. This has led to their use as diuretics, anti-glaucoma agents, and even antiepileptics.[5][6]

-

The Isothiocyanate (ITC) Moiety: The -N=C=S group is an electrophilic functional group that readily reacts with nucleophiles. In a biological context, its primary targets are the thiol groups of cysteine residues in proteins. This irreversible thiocarbamoylation can alter protein structure, function, and interaction partners.[7] Natural ITCs like sulforaphane and phenethyl isothiocyanate (PEITC) leverage this reactivity to affect a wide array of cellular processes, including apoptosis, cell cycle progression, and inflammatory signaling, contributing to their recognized anticancer effects.[1][8][9]

The combination of these two moieties in a single molecule suggests a dual-action mechanism, capable of simultaneously inhibiting a specific enzyme family (CAs) while also covalently modifying a broader range of protein targets. This guide will explore these distinct but potentially synergistic mechanisms.

Part 1: The Sulfonamide Moiety - Targeted Inhibition of Carbonic Anhydrases

The primary and most predictable mechanism of action for the benzenesulfonamide portion of the molecule is the inhibition of carbonic anhydrases.

Mechanism of Carbonic Anhydrase Inhibition

The active site of carbonic anhydrase features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule (or hydroxide ion). This zinc-bound hydroxide is the key nucleophile that attacks carbon dioxide. Sulfonamide inhibitors function by displacing the water/hydroxide molecule and coordinating directly with the zinc ion via their deprotonated sulfonamide nitrogen atom (-SO₂NH⁻). This binding is tight and highly specific, effectively blocking the enzyme's catalytic activity.

Diagram: CA Inhibition Pathway

Below is a diagram illustrating the interaction of the sulfonamide group with the zinc ion in the carbonic anhydrase active site.

Caption: Sulfonamide group coordinating to the Zn²⁺ ion, displacing water.

Part 2: The Isothiocyanate Moiety - Covalent Modification and Broad-Spectrum Activity

The isothiocyanate group confers a second, distinct mechanism of action: the ability to form covalent adducts with cellular proteins.

Mechanism of Covalent Modification

The carbon atom of the isothiocyanate group (-N=C =S) is highly electrophilic. It is susceptible to nucleophilic attack by the thiol group (-SH) of cysteine residues within proteins. This reaction, known as thiocarbamoylation, forms a stable dithiocarbamate adduct, effectively and often irreversibly modifying the target protein. This can lead to:

-

Inhibition of Enzyme Activity: If the modified cysteine is in or near an active site.

-

Disruption of Protein-Protein Interactions: By sterically hindering binding interfaces.

-

Alteration of Protein Conformation: Leading to activation, inhibition, or degradation.

-

Triggering of Cellular Stress Responses: Such as the Nrf2 antioxidant pathway.[8][10]

Isothiocyanates are known to modulate multiple pathways implicated in cancer and inflammation, including cyclooxygenase (COX) enzymes, deubiquitinating enzymes (DUBs), and transcription factors.[11][12][13]

Diagram: Covalent Modification Pathway

The following diagram shows the chemical reaction between the isothiocyanate group and a protein cysteine residue.

Caption: Reaction of an isothiocyanate with a protein cysteine residue.

Part 3: Experimental Protocols for Mechanistic Validation

To rigorously define the mechanism of action of this compound, a series of biochemical and cell-based assays are required. The following protocols provide a validated framework for these investigations.

Protocol 1: In Vitro Carbonic Anhydrase II Inhibition Assay

This protocol determines the potency (IC₅₀) of the compound against a key CA isozyme.

Principle: This assay measures the inhibition of CA-catalyzed hydrolysis of 4-nitrophenyl acetate (4-NPA), which produces the yellow-colored 4-nitrophenolate anion, monitored spectrophotometrically at 400 nm.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Enzyme Stock: Human Carbonic Anhydrase II (hCA II) at 1 mg/mL in assay buffer.

-

Substrate Stock: 100 mM 4-NPA in anhydrous acetonitrile.

-

Compound Stock: 10 mM this compound in DMSO.

-

-

Assay Procedure:

-

Prepare a serial dilution of the test compound in DMSO, then dilute further into the assay buffer. A typical final concentration range would be 1 nM to 100 µM.

-

In a 96-well plate, add 170 µL of assay buffer.

-

Add 10 µL of the diluted test compound or DMSO (for control wells).

-

Add 10 µL of a working solution of hCA II (e.g., 2 µg/mL final concentration).

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of a working solution of 4-NPA (e.g., 10 mM final concentration).

-

Immediately measure the increase in absorbance at 400 nm every 30 seconds for 10 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance curve.

-

Normalize the rates to the DMSO control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Cell-Based Apoptosis Assay (Caspase 3/7 Activity)

This protocol assesses the ability of the compound to induce programmed cell death, a hallmark of many anticancer agents.[8]

Principle: The assay uses a proluminescent caspase-3/7 substrate. Upon apoptosis induction, caspases 3 and 7 are activated, cleave the substrate, and release a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

Methodology:

-

Cell Culture:

-

Seed cancer cells (e.g., human pancreatic cancer cell line PANC-1 or colon cancer line HCT116) in a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells/well.

-

Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium (e.g., 0.1 µM to 100 µM).

-

Replace the medium in the cell plate with the compound-containing medium. Include vehicle (DMSO) controls.

-

Incubate for a specified time period (e.g., 24, 48, or 72 hours).

-

-

Assay Procedure (using a commercial kit like Caspase-Glo® 3/7):

-

Equilibrate the plate and the Caspase-Glo® reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® reagent to each well.

-

Mix gently by orbital shaking for 1 minute.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with medium only).

-

Normalize the data to the vehicle control.

-

Plot the fold-change in caspase activity versus compound concentration.

-

Protocol 3: Chemical Proteomics for Covalent Target Identification

This advanced protocol identifies the specific proteins that are covalently modified by the isothiocyanate group.

Principle: A chemical probe version of the compound, typically with an alkyne or azide "handle," is used to treat cells or cell lysates. The modified proteins are then "clicked" to a biotin reporter tag, enriched using streptavidin beads, and identified by mass spectrometry.

Methodology:

-

Probe Synthesis: Synthesize an analogue of this compound containing a terminal alkyne (a "clickable" handle) for subsequent biotinylation.

-

Cell Treatment/Lysate Labeling:

-

Treat intact cells with the alkyne-probe for a defined period (e.g., 4 hours).

-

Alternatively, treat a total cell lysate with the probe to label accessible proteins.

-

-

Click Chemistry Reaction:

-

Lyse the treated cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide reporter tag to the alkyne-labeled proteins.

-

-

Enrichment of Labeled Proteins:

-

Incubate the biotinylated lysate with streptavidin-coated magnetic beads to capture the target proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

On-Bead Digestion and Mass Spectrometry:

-

Digest the captured proteins into peptides directly on the beads using trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify the proteins from the MS/MS spectra using a protein database search algorithm (e.g., MaxQuant, Proteome Discoverer).

-

Compare protein enrichment in the probe-treated sample versus a vehicle control to identify specific targets. Quantitative proteomics techniques (e.g., SILAC or TMT) can be integrated for higher confidence.

-

Diagram: Chemical Proteomics Workflow

Caption: Workflow for identifying covalent protein targets.

Data Presentation

Quantitative data from these experiments should be summarized for clear interpretation.

| Assay | Target/Process | Metric | Example Value |

| CA Inhibition | Carbonic Anhydrase II | IC₅₀ | 50 nM |

| Apoptosis Induction | Caspase 3/7 Activity | EC₅₀ | 15 µM |

| Anticancer Activity | Cell Viability (MTT/CTG) | GI₅₀ | 10 µM |

| COX Inhibition | Cyclooxygenase-2 | IC₅₀ | > 100 µM |

Conclusion and Future Directions

This compound presents a compelling case for a dual-action molecular agent. Its mechanism is rooted in the well-defined, high-affinity inhibition of carbonic anhydrases via its sulfonamide group, and the broad, covalent modification of diverse protein targets through its reactive isothiocyanate moiety. This combination opens up unique therapeutic possibilities and provides a valuable tool for chemical biology.

Future research should focus on:

-

Isozyme Selectivity: Determining the inhibition profile against the full panel of human CA isozymes (I-XV) to understand potential therapeutic windows and off-target effects.

-

Target Deconvolution: Comprehensive chemical proteomics to map the full landscape of covalent targets, thereby uncovering novel pathways affected by the compound.

-

Synergistic Effects: Investigating whether CA inhibition potentiates the cytotoxic or signaling effects mediated by the isothiocyanate group, for example, by altering intracellular pH and influencing protein reactivity.

By employing the rigorous experimental frameworks outlined in this guide, researchers can fully elucidate the complex and promising mechanism of action of this compound.

References

- Gungor, T., Ay, M., Tumer, T. B., et al. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry.[11][13]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014).

- Miyoshi, N., Uchida, K., Osawa, T., & Nakamura, Y. (2007). Are isothiocyanates potential anti-cancer drugs? PMC - PubMed Central.[1]

- Mulloy, K. R., et al. (2013).

- Theofanidis, D., et al. (2018). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. MDPI.[2]

- Thornalley, P. J. (2002). Isothiocyanates: mechanism of cancer chemopreventive action. Anticancer Drugs.[7]

- Supuran, C. T., et al. (1998). Carbonic Anhydrase Inhibitors: Inhibition of Isozymes I, II and IV With N-hydroxysulfonamides--a Novel Class of Intraocular Pressure Lowering Agents. Journal of Enzyme Inhibition.[15]

- Bhatt, P., et al. (2024). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition.[8][10]

- Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Wikipedia.[3]

- Al-Said, M. S., et al. (2013). Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents. Archiv der Pharmazie.[16]

- Grider, M. H., & Gill, T. R. (2023). Carbonic Anhydrase Inhibitors.

- Cheeseman, M. D., et al. (2016). Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen. Journal of Medicinal Chemistry.[17]

- Chadalapaka, G., et al. (2014). Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents. Molecular and Cellular Biology.[9]

- Drugs.com. (2026). List of Carbonic anhydrase inhibitors. Drugs.com.[6]

- Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online.[4]

- GSRS. (n.d.). This compound.

Sources

- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 9. Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Naturally occurring isothiocyanates exert anticancer effects by inhibiting deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

4-Isothiocyanatobenzenesulfonamide CAS number 51908-29-3

An In-depth Technical Guide to 4-Isothiocyanatobenzenesulfonamide (CAS 51908-29-3): A Bifunctional Probe for Carbonic Anhydrase Research

Introduction

This compound is a specialized organic molecule that has garnered significant interest within the scientific community, particularly in the fields of biochemistry and medicinal chemistry. Its unique bifunctional nature, combining the well-established carbonic anhydrase-inhibiting sulfonamide moiety with a reactive isothiocyanate group, makes it a powerful tool for probing enzyme structure and function. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and key applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Identification

This compound is a solid organic compound at room temperature. Its core structure consists of a benzene ring substituted with both a sulfonamide (-SO₂NH₂) group and an isothiocyanate (-N=C=S) group at the para (1,4) positions.

| Property | Value | Reference |

| CAS Number | 51908-29-3 | [1][2][3] |

| Molecular Formula | C₇H₆N₂O₂S₂ | [1][3] |

| Molecular Weight | 214.26 g/mol | [1][3] |

| Melting Point | 210-214 °C (decomposes) | [1][2] |

| Boiling Point | 418.2 ± 47.0 °C (Predicted) | [1][3] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| InChIKey | IMDUFDNFSJWYQT-UHFFFAOYSA-N | [1] |

| Synonyms | p-Sulfamoylphenyl isothiocyanate, 4-(Aminosulfonyl)phenyl isothiocyanate | [1] |

Synthesis Pathways

The synthesis of isothiocyanates from primary amines is a well-established area of organic chemistry.[4][5] A common and effective method involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product.[4][5][6]

For this compound, the logical precursor is the widely available drug sulfanilamide (4-aminobenzenesulfonamide).

General Synthetic Workflow:

Caption: General synthesis of this compound from sulfanilamide.

A variety of desulfurizing agents can be employed, including tosyl chloride, ethyl chloroformate, or hydrogen peroxide, allowing for flexibility in reaction conditions.[5][6] The choice of agent can be optimized based on desired yield, purity, and reaction scale.

Mechanism of Action: A Tale of Two Functional Groups

The scientific utility of this compound stems from its dual-action mechanism targeting carbonic anhydrases (CAs).

The Sulfonamide Anchor: Reversible Inhibition

Carbonic anhydrase inhibitors are a class of pharmaceuticals used as anti-glaucoma agents, diuretics, and antiepileptics.[7][8] The primary mechanism involves the sulfonamide group (-SO₂NH₂). The deprotonated sulfonamide nitrogen coordinates directly to the Zn²⁺ ion located in the active site of the carbonic anhydrase enzyme. This binding displaces a critical water/hydroxide molecule, effectively shutting down the enzyme's catalytic activity—the reversible hydration of carbon dioxide to bicarbonate.[9]

Caption: Inhibition of carbonic anhydrase by a sulfonamide group.

The Isothiocyanate Warhead: Covalent Modification

The isothiocyanate group (-N=C=S) is an electrophilic moiety capable of forming a covalent bond, most commonly with nucleophilic thiol groups found in cysteine residues of proteins. This reaction, known as thiocarbamoylation, results in an irreversible modification of the target protein.[10] While many isothiocyanates exhibit broad biological activity, including the induction of reactive oxygen species (ROS) and modulation of gene expression, in this specific molecule it primarily serves as a covalent anchor.[10][11]

This dual functionality allows this compound to first bind reversibly to the CA active site via its sulfonamide group, positioning the isothiocyanate group to react with a nearby nucleophilic residue, thereby forming a permanent, covalent link. This makes it an invaluable tool for activity-based protein profiling and structural biology studies.

Applications in Research and Drug Development

The unique properties of this compound lend themselves to several key research applications:

-

Mapping Enzyme Active Sites: By covalently labeling the enzyme, researchers can use techniques like mass spectrometry to identify the exact amino acid residue that the isothiocyanate group has reacted with. This provides crucial information about the topology of the active site.

-

Isozyme-Selective Probe Development: There are numerous isozymes of carbonic anhydrase (e.g., CA I, II, IV, IX, XII).[12] Developing inhibitors that are selective for one isozyme over others is a major goal in drug development. This compound can be used as a scaffold to design more selective covalent inhibitors.

-

Target Validation: The formation of a covalent bond provides a definitive way to confirm target engagement within complex biological systems, such as cell lysates or even in vivo models.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

To quantify the inhibitory potency of this compound, a standard enzyme inhibition assay is performed. The esterase activity of carbonic anhydrase provides a convenient colorimetric readout.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound against a specific carbonic anhydrase isozyme (e.g., human CA II).

Materials:

-

Human Carbonic Anhydrase II (commercially available)

-

This compound

-

4-Nitrophenyl acetate (NPA) as the substrate

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

-

DMSO (for dissolving the inhibitor)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Methodology:

-

Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from picomolar to micromolar.

-

Enzyme Preparation: Dilute the CA II stock solution in assay buffer to a final concentration that gives a linear reaction rate for at least 10 minutes (e.g., 2 nM).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

160 µL of Assay Buffer

-

20 µL of the desired inhibitor dilution (or buffer/DMSO for control wells)

-

10 µL of the diluted CA II enzyme solution

-

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of NPA substrate solution (e.g., 10 mM in acetonitrile) to each well to start the reaction.

-

Data Acquisition: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10 minutes. The product, 4-nitrophenol, is yellow and absorbs at this wavelength.

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.

-

Normalize the rates by expressing them as a percentage of the uninhibited control (enzyme + buffer/DMSO).

-

Plot the percent activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., using sigmoidal dose-response with variable slope in software like GraphPad Prism) to determine the IC₅₀ value.

-

Caption: Experimental workflow for determining the IC₅₀ of an inhibitor.

Safety and Handling

According to GHS classifications, this compound is identified as a potential skin sensitizer.[1][13] May cause an allergic skin reaction.[1][13] Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses.

-

Handling: Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound stands out as a highly valuable chemical probe for biological research. Its clever design, incorporating a high-affinity reversible binding element with a proximate covalent warhead, provides a sophisticated tool for studying the structure, function, and inhibition of carbonic anhydrases. For researchers and drug developers, this compound serves not only as a potent inhibitor but also as a foundational scaffold for creating next-generation covalent drugs with high selectivity and efficacy.

References

- ChemSynthesis. (2025). This compound.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Thornalley, P. J. (2002). Isothiocyanates: mechanism of cancer chemopreventive action. Anticancer Drugs, 13(4), 331–338.

- Supuran, C. T., et al. (1998). Carbonic Anhydrase Inhibitors: Inhibition of Isozymes I, II and IV With N-hydroxysulfonamides--a Novel Class of Intraocular Pressure Lowering Agents. Journal of Enzyme Inhibition, 13(4), 267-84.

- Wikipedia. (n.d.). Carbonic anhydrase inhibitor.

- Kaufman, E. J., & Palmer, B. F. (2023). Carbonic Anhydrase Inhibitors. StatPearls.

- Organic Chemistry Portal. (n.d.). Synthesis of isothiocyanates.

- Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis, 51(08), 1746-1752.

- Wang, H., et al. (2014). Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents. Molecular and Cellular Biology, 34(12), 2243-2256.

- Kim, S., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv.

- Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis, 51(08), 1746-1752.

- The Pharmacist Academy. (2023). Carbonic Anhydrase Inhibitors - All you need to know. YouTube.

- Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors.

Sources

- 1. echemi.com [echemi.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 4-Isothiocyanatobenzene-1-sulfonamide | 51908-29-3 [chemicalbook.com]

- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isothiocyanate synthesis [organic-chemistry.org]

- 7. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV with N-hydroxysulfonamides--a novel class of intraocular pressure lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | C7H6N2O2S2 | CID 521359 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Isothiocyanatobenzenesulfonamide: An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide offers a comprehensive overview of 4-isothiocyanatobenzenesulfonamide, a pivotal molecule in medicinal chemistry and drug discovery. Its unique bifunctional nature, combining a sulfonamide group with a reactive isothiocyanate moiety, makes it a subject of significant interest. This document delves into its chemical structure, properties, synthesis, mechanism of action, and applications, providing valuable insights for researchers and scientists in the field.

Core Introduction: A Molecule of Dual Functionality

This compound is an organic compound featuring a benzene ring substituted with both a sulfonamide (-SO₂NH₂) and an isothiocyanate (-N=C=S) group at the para position.[1] This structure is key to its utility. The sulfonamide portion is a well-established pharmacophore known for its ability to target and inhibit carbonic anhydrases, a critical family of enzymes in various physiological processes.[2] The isothiocyanate group, on the other hand, is a reactive electrophile that can form covalent bonds with nucleophilic residues on proteins, such as amines and alcohols.[1] This dual characteristic allows it to act as a potent and often irreversible inhibitor, making it a valuable tool in chemical biology and for the development of therapeutic agents.[1]

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research. These properties influence its solubility, stability, and handling in experimental setups.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-(Aminosulfonyl)phenyl isothiocyanate, p-Sulfamoylphenyl isothiocyanate[1] |

| CAS Number | 51908-29-3[3][4][5][6] |

| Molecular Formula | C₇H₆N₂O₂S₂[1][5][6] |

| Molecular Weight | 214.26 g/mol [5][6] |

| Appearance | Off-white solid powder[1] |

| Melting Point | 210-214 °C (with decomposition)[3][5][6] |

| Boiling Point | 418.2±47.0 °C at 760 mmHg[5][6] |

| Solubility | The sulfonamide moiety contributes to its solubility in polar solvents.[1] |

Synthesis and Characterization: From Precursor to Purified Product

The synthesis of isothiocyanates has been a significant area of research for nearly a century.[7][8] A common and effective method involves the formation of a dithiocarbamate salt, which is then treated with a desulfurization agent.[7][8]

General Synthetic Approach

A prevalent method for synthesizing this compound starts from the corresponding primary amine, 4-aminobenzenesulfonamide (sulfanilamide). The synthesis can be broadly categorized as a Type A reaction, derived from a primary amine.[9] A general protocol involves the in situ generation of a dithiocarbamate salt by treating the amine with carbon disulfide, followed by decomposition of this intermediate to the isothiocyanate.[10] Various reagents can mediate this transformation, including tosyl chloride.[10]

Illustrative Synthetic Workflow

Caption: Generalized workflow for the synthesis of this compound.

Mechanism of Action: Targeting Carbonic Anhydrases

The primary biological target of this compound is the metalloenzyme carbonic anhydrase (CA).[2] CAs are ubiquitous enzymes that play a crucial role in numerous physiological and pathological processes, including pH homeostasis, respiration, and electrolyte secretion.[2]

The inhibitory action of this compound is a two-pronged attack:

-

Reversible Binding: The primary sulfonamide group binds to the zinc ion located in the catalytic site of the carbonic anhydrase enzyme.[2] This is a characteristic feature of sulfonamide-based CA inhibitors.

-

Irreversible Covalent Modification: The electrophilic isothiocyanate group can then react with a nucleophilic residue, such as a lysine, in the vicinity of the active site, forming a stable covalent bond. This leads to the irreversible inhibition of the enzyme.

This dual mechanism of action makes it a highly potent inhibitor.

Sources

- 1. CAS 51908-29-3: this compound [cymitquimica.com]

- 2. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | C7H6N2O2S2 | CID 521359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 4-Isothiocyanatobenzene-1-sulfonamide | 51908-29-3 [chemicalbook.com]

- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Isothiocyanate synthesis [organic-chemistry.org]

An In-Depth Technical Guide to 4-Isothiocyanatobenzenesulfonamide: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Isothiocyanatobenzenesulfonamide, a bifunctional organic compound of significant interest to researchers in medicinal chemistry, chemical biology, and drug development. By integrating a well-established pharmacophore (sulfonamide) with a versatile reactive group (isothiocyanate), this molecule serves as a valuable building block for creating novel chemical probes, therapeutic agents, and bioconjugates.

Core Physicochemical Properties

This compound is an organic compound featuring a benzene ring substituted at the para-position with a sulfonamide (–SO2NH2) group and an isothiocyanate (–N=C=S) group.[1] This unique structure imparts dual functionality, which is central to its utility. The sulfonamide moiety provides a structural motif found in numerous approved drugs, while the isothiocyanate group offers a reactive handle for covalent modification of biomolecules.[1][2]

A summary of its key properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂O₂S₂ | [3][4][5] |

| Molecular Weight | 214.26 g/mol | [3][6] |

| IUPAC Name | This compound | [4] |

| CAS Number | 51908-29-3 | [3][4] |

| Appearance | Off-white to solid powder | [1] |

| Melting Point | 210-214 °C (decomposes) | [3][5] |

| Boiling Point | 418.2 ± 47.0 °C (Predicted) | [3][6] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [3][6] |

Molecular Structure Visualization

The 2D structure of this compound highlights the para-substitution pattern on the benzene ring, which positions the sulfonamide and isothiocyanate groups at opposite ends of the molecule. This spatial arrangement is often critical for its function as a linker or probe.

Caption: 2D structure of this compound.

Synthesis and Chemical Reactivity

General Synthesis Strategy

The synthesis of aryl isothiocyanates is a well-established area of organic chemistry.[7] While a specific, detailed synthesis for this compound is not always readily available, a highly plausible and common method involves the reaction of the corresponding primary aromatic amine with a thiocarbonylating agent.[8] The most common approach begins with 4-aminobenzenesulfonamide (sulfanilamide), a widely available starting material.

The general protocol involves two key steps:

-

Formation of a Dithiocarbamate Salt: The primary amine (4-aminobenzenesulfonamide) is reacted with carbon disulfide (CS₂) in the presence of a base (e.g., sodium hydroxide or triethylamine) to form an intermediate dithiocarbamate salt.[7][9]

-

Decomposition to Isothiocyanate: This intermediate salt is then treated with a desulfurating or decomposition agent to eliminate a sulfur-containing byproduct and form the final isothiocyanate product.[7][9] Modern methods often use reagents like tosyl chloride or cyanuric chloride under mild conditions, which are preferable to older methods using highly toxic reagents like thiophosgene.[8][10]

Recent advancements have focused on developing "green" and one-pot procedures. For example, using sodium hydroxide as both the base and the decomposing agent under mild, benchtop conditions simplifies the process and avoids the need for additional harsh reagents.[9]

Core Reactivity: The Isothiocyanate Group

The utility of this compound in drug development and chemical biology stems from the electrophilic nature of the isothiocyanate (–N=C=S) functional group.[1] The central carbon atom is highly susceptible to nucleophilic attack by primary amines and thiols.

-

Reaction with Amines: Isothiocyanates react readily with the nucleophilic amine groups found in proteins (e.g., the ε-amino group of lysine residues or the N-terminus) to form a stable thiourea linkage. This reaction is highly efficient and is a cornerstone of bioconjugation chemistry.[11][12]

-

Reaction with Thiols: The reaction with thiol groups, such as those on cysteine residues, also proceeds efficiently to form a dithiocarbamate adduct.[13] The selectivity of this reaction can be controlled by pH; at physiological or slightly basic pH, lysine modification is often favored, while more acidic conditions can favor cysteine modification.[13][14]

This predictable reactivity allows for the precise, covalent attachment of the sulfonamide-containing molecule to proteins and other biological macromolecules.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile tool. The sulfonamide moiety acts as a biologically relevant scaffold, while the isothiocyanate serves as a covalent "warhead" or an anchor for further chemical modification.

As a Scaffold for Drug Discovery

Sulfonamides are a privileged scaffold in medicinal chemistry.[15] They are key components in a wide range of FDA-approved drugs, including antibacterial agents, diuretics, anticonvulsants, and anticancer drugs.[16][17][18] Their success is often attributed to their ability to act as bioisosteres of carboxylic acids and to form key hydrogen bonds with enzyme active sites, such as that of carbonic anhydrase.[15][16]

By using this compound, researchers can:

-

Develop Covalent Inhibitors: The sulfonamide portion can be designed to target the active site of a specific enzyme (e.g., a carbonic anhydrase), while the isothiocyanate group covalently binds to a nearby nucleophilic residue, leading to irreversible inhibition.

-

Create Novel Drug Conjugates: The isothiocyanate can be used to link the sulfonamide core to other pharmacophores, peptides, or antibodies, creating multi-target drugs or targeted delivery systems.

In Chemical Biology and Proteomics

The ability of isothiocyanates to covalently label proteins has made them invaluable tools in chemical biology.[19] this compound can be used to:

-

Develop Activity-Based Probes: By attaching a reporter tag (like a fluorophore or biotin) to the sulfonamide nitrogen, the resulting molecule can be used to covalently label and identify target proteins in complex biological samples.

-

Map Drug-Binding Sites: Covalently attaching the molecule to a protein of interest allows for subsequent proteolysis and mass spectrometry analysis (MS-MS) to pinpoint the exact site of modification, providing crucial structural information for drug design.[12]

Experimental Protocol: Protein Labeling

This section provides a validated, step-by-step protocol for the covalent labeling of a protein with this compound. This procedure is fundamental for applications in bioconjugation and proteomics.

Objective: To covalently attach this compound to primary amine groups (lysine residues) on a target protein.

Materials:

-

Target Protein (e.g., Bovine Serum Albumin, BSA)

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sodium Bicarbonate Buffer (0.1 M, pH 8.5)

-

Size-Exclusion Chromatography (SEC) column (e.g., PD-10) for purification

-

Phosphate-Buffered Saline (PBS), pH 7.4

Methodology:

-

Reagent Preparation (Causality: Ensure Reactivity and Stability):

-

Prepare a 10 mg/mL stock solution of the target protein in PBS. Rationale: PBS provides a stable, physiological environment for the protein.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This must be prepared fresh. Rationale: The isothiocyanate group is susceptible to hydrolysis in aqueous solutions; DMSO is a compatible organic solvent that minimizes this degradation.

-

-

Labeling Reaction (Causality: Optimize Covalent Bond Formation):

-

In a microcentrifuge tube, combine 1 mL of the protein solution with 100 µL of the Sodium Bicarbonate Buffer.

-

Add a 10-fold molar excess of the this compound stock solution to the protein mixture. Rationale: A molar excess drives the reaction to completion. The basic pH (8.5) deprotonates the lysine ε-amino groups, making them more nucleophilic and enhancing their reactivity towards the electrophilic isothiocyanate.

-

Incubate the reaction for 2 hours at room temperature with gentle agitation. Rationale: This incubation period is typically sufficient for the reaction to proceed to a high yield without causing significant protein denaturation.

-

-

Purification (Causality: Isolate the Labeled Product):

-

Equilibrate an SEC column (e.g., PD-10) with PBS according to the manufacturer's instructions.

-

Apply the reaction mixture to the top of the column.

-

Elute the labeled protein with PBS. The protein conjugate, being larger, will elute first, while the smaller, unreacted this compound and byproducts are retained and elute later. Rationale: SEC is a gentle method that separates molecules based on size, ensuring the removal of excess labeling reagent without denaturing the protein.

-

-

Validation (Causality: Confirm Successful Conjugation):

-

Confirm the successful conjugation using analytical techniques such as MALDI-TOF or ESI-MS. A mass shift corresponding to the molecular weight of the added this compound (214.26 Da) per modification will be observed.

-

Use UV-Vis spectrophotometry to determine the protein concentration and potentially the degree of labeling if the adduct has a distinct absorbance.

-

Workflow Visualization

Caption: Experimental workflow for protein labeling.

Safety and Handling

As with any reactive chemical, proper safety precautions are essential when handling this compound.

-

GHS Classification: The compound is classified as a skin sensitizer (Category 1).[3][4]

-

Hazard Statements: H317: May cause an allergic skin reaction.[3][4]

-

Precautionary Measures:

-

Handling: Work in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. Store in a tightly closed container in a cool, dry place away from moisture to prevent hydrolysis of the isothiocyanate group.

References

- Wang, Y., et al. (2022). NaOH-promoted one-pot aryl isothiocyanate synthesis under mild benchtop conditions. Taylor & Francis Online.

- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company.

- Butler, A. R., et al. (1995). A new synthesis of aryl isothiocyanates: carbon disulfide as a dipolarophile. Journal of the Chemical Society, Perkin Transactions 2.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- ChemSynthesis. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis.

- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.

- Asif, M. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.

- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.

- Shiber, A., & Salacinski, H. (2022). Synthesis of Isothiocyanates: An Update. NIH National Center for Biotechnology Information.

- Li, J., et al. (2014). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry.

- Asif, M. (2024).

- Global Substance Registration System. (n.d.). This compound.

- Amol, Z., et al. (2020).

- Amol, Z., et al. (2020).

- Amol, Z., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 51908-29-3).

- Kumar, A., & Singh, Y. (2022). A chemical toolbox for protein bioconjugation drives the innovation at the biology-medicine interface. ScienceOpen.

- Amol, Z., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates.

- National Center for Biotechnology Information. (n.d.). 4-Sulfophenyl isothiocyanate sodium salt monohydrate. PubChem.

Sources

- 1. CAS 51908-29-3: this compound [cymitquimica.com]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C7H6N2O2S2 | CID 521359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 4-Isothiocyanatobenzene-1-sulfonamide | 51908-29-3 [chemicalbook.com]

- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothiocyanate synthesis [organic-chemistry.org]

- 9. tandfonline.com [tandfonline.com]

- 10. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 11. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ajchem-b.com [ajchem-b.com]

- 17. researchgate.net [researchgate.net]

- 18. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Safe Handling and Application of 4-Isothiocyanatobenzenesulfonamide

Introduction

4-Isothiocyanatobenzenesulfonamide is a bifunctional molecule of significant interest in contemporary drug discovery and chemical biology. Its unique structure, combining a sulfonamide group, a known pharmacophore in a multitude of therapeutics, with a reactive isothiocyanate moiety, makes it a versatile tool for researchers. The isothiocyanate group acts as an electrophile, readily reacting with nucleophiles such as the thiol groups of cysteine residues in proteins, allowing for the formation of stable covalent bonds. This property is harnessed in the design of targeted covalent inhibitors, chemical probes for identifying novel drug targets, and as a linker in bioconjugation strategies.

However, the very reactivity that makes this compound a valuable research tool also necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in an understanding of its chemical properties. It is intended for researchers, scientists, and drug development professionals who work with or are considering the use of this compound in a laboratory setting.

Hazard Identification and GHS Classification

A critical first step in the safe handling of any chemical is a comprehensive understanding of its inherent hazards. This compound is classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The following table summarizes its GHS classification, pictograms, and associated hazard and precautionary statements.[1][2][3] It is important to note that classifications may vary slightly between suppliers due to differences in purity, additives, or the specific data used for classification.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement (H-code) |

| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed.[4] | |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation.[4] | |

| Skin Sensitization | Warning | H317: May cause an allergic skin reaction.[1] | |

| Serious Eye Damage/Eye Irritation | Warning | H319: Causes serious eye irritation.[4] | |

| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation.[4] |

GHS pictograms are standardized symbols used to convey health, physical, and environmental hazards.[5][6]

The primary hazards associated with this compound stem from its irritant properties and its potential to act as a skin sensitizer. The isothiocyanate functional group is known to react with biological nucleophiles, which is the underlying cause of its irritant and sensitizing effects. Repeated exposure can lead to the development of an allergic skin reaction.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe working environment, a combination of engineering controls and appropriate personal protective equipment (PPE) is essential.

Engineering Controls

-

Chemical Fume Hood: All work with solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed from the work area.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following are the minimum recommended PPE for handling this compound:[4]

-

Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn in situations where there is a higher risk of splashing.

-

Hand Protection: Wear nitrile or neoprene gloves that are resistant to the chemicals being used. It is crucial to check the glove manufacturer's compatibility chart for the specific solvents being used in conjunction with this compound.[7][8][9][10] Always inspect gloves for any signs of degradation or punctures before use and change them frequently.

-

Skin and Body Protection: A laboratory coat should be worn at all times. For procedures with a higher risk of skin contact, consider using a chemically resistant apron.

-

Respiratory Protection: If work cannot be conducted in a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary. The specific type of respirator should be selected based on the potential for exposure and in accordance with the institution's respiratory protection program.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is paramount to preventing accidents and ensuring the integrity of the compound.

Handling

-

Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.

-

Inert Atmosphere: While not strictly required for short-term handling, for long-term storage and in reactions, it is good practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

-

Grounding: When transferring large quantities of the solid, take precautionary measures against static discharge.

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and amines. The isothiocyanate group is susceptible to nucleophilic attack by these reagents.

Understanding the Chemical Reactivity: The "Why" Behind the Precautions

The safety precautions for this compound are directly linked to the reactivity of its isothiocyanate (-N=C=S) functional group. This group is an electrophile, meaning it is susceptible to attack by nucleophiles. The carbon atom in the isothiocyanate group is electron-deficient and is the primary site of reaction.

This reactivity is the basis for its utility in forming covalent bonds with proteins, typically with the thiol group of cysteine residues. However, this same reactivity is responsible for its hazardous properties. Reaction with nucleophilic groups on skin proteins can lead to irritation and sensitization.[1] Inhalation can cause respiratory irritation due to its reaction with moisture and proteins in the respiratory tract.

Understanding this underlying chemistry allows researchers to make informed decisions about experimental design and safety procedures. For instance, when quenching a reaction containing this compound, a nucleophilic scavenger such as an amine- or thiol-containing compound can be used to safely consume any unreacted isothiocyanate.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash develops, seek medical attention.[4]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[4][11]

Spill Response

For a small spill of solid this compound:

-

Evacuate and Secure: Evacuate the immediate area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Wear Appropriate PPE: Don the appropriate PPE as described in Section 2.2.

-

Contain and Absorb: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or dry earth to avoid raising dust.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

For a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow your institution's and local regulations for the proper collection, labeling, and disposal of this waste stream. Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflows and Diagrams

To further clarify the safe handling procedures, the following diagrams, generated using Graphviz, illustrate key workflows.

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Emergency Spill Response Workflow

Caption: Emergency response workflow for a spill of this compound.

Conclusion

This compound is a powerful tool for chemical biology and drug discovery. Its utility, however, is intrinsically linked to its chemical reactivity, which also presents potential hazards. By understanding the principles of its reactivity and adhering to the robust safety and handling protocols outlined in this guide, researchers can confidently and safely harness the capabilities of this versatile compound. A proactive approach to safety, grounded in scientific understanding, is the cornerstone of responsible and successful research.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl isothiocyanate, 94%.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Isothiocyanate.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ChemSafetyPro. (2016, January 6). GHS Hazard Statement List.

- MSDS Europe. (n.d.). Hazard statements.

- Wikipedia. (n.d.). GHS hazard pictograms.

- Stoffenmanager. (n.d.). GHS hazard pictograms.

- National Research Council (US) Committee on Hazardous Substances in the Laboratory. (1981). Prudent Practices for Handling Hazardous Chemicals in Laboratories.

- ComplianceXL. (2023, December 29). GHS Pictograms: A Guide for Hazard Communication.

- Papoutsis, D., et al. (2022). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 27(15), 4765.

- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.

- Kong, Y., et al. (2023). Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables. Foods, 12(19), 3656.

- Tulane University. (n.d.). Research and Laboratory Safety. Office of Environmental Health and Safety (OEHS).

- Cole-Parmer. (n.d.). Chemical Compatibility Database.

- Sterlitech Corporation. (n.d.). Chemical Compatibility Chart.

- University of Colorado Boulder. (n.d.). Chemical Compatibility Table. University Operations.

Sources

- 1. This compound | C7H6N2O2S2 | CID 521359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsafetypro.com [chemsafetypro.com]

- 3. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 4. nj.gov [nj.gov]

- 5. GHS hazard pictograms - Wikipedia [en.wikipedia.org]

- 6. GHS hazard pictograms [stoffenmanager.com]

- 7. coleparmer.com [coleparmer.com]

- 8. sterlitech.com [sterlitech.com]

- 9. wisconsin.edu [wisconsin.edu]

- 10. university-operations.scu.edu [university-operations.scu.edu]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 4-Isothiocyanatobenzenesulfonamide: From Discovery to a Versatile Tool in Drug Development

Abstract

This technical guide provides a comprehensive overview of 4-Isothiocyanatobenzenesulfonamide, a molecule at the intersection of sulfonamide and isothiocyanate chemistry. While its precise initial synthesis remains to be definitively pinpointed in publicly accessible literature, its emergence aligns with the intensive research into carbonic anhydrase inhibitors in the latter half of the 20th century. This document explores its chemical properties, established synthesis protocols, and its significant role as a versatile building block and chemical probe in contemporary drug discovery. The guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the applications of this compound.

Introduction: A Tale of Two Moieties

This compound, with the chemical formula C₇H₆N₂O₂S₂ and a molecular weight of 214.27 g/mol , is a unique bifunctional molecule.[1] It incorporates two highly influential pharmacophores: the sulfonamide group, a cornerstone of antibacterial and diuretic therapies, and the isothiocyanate group, a reactive moiety found in naturally occurring compounds with anticancer and anti-inflammatory properties.[2][3] The strategic combination of these two functional groups has rendered this compound a valuable tool in medicinal chemistry, primarily as a scaffold for the synthesis of targeted inhibitors and as a probe for identifying novel biological targets.

Although a singular "discovery" paper for this compound is not readily apparent, its chemical structure suggests a logical synthetic evolution from the well-established drug, sulfanilamide (4-aminobenzenesulfonamide). The development of carbonic anhydrase inhibitors, which began in the mid-20th century, spurred the exploration of a vast chemical space around the sulfonamide core.[4][5] It is highly probable that this compound was first synthesized during this era as a reactive intermediate to explore structure-activity relationships of novel carbonic anhydrase inhibitors.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in research and synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₂S₂ | [1] |

| Molecular Weight | 214.27 g/mol | [1] |

| CAS Number | 51908-29-3 | [1] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 212-214 °C (decomposes) | [1] |

| Boiling Point | 418.2 °C at 760 mmHg (predicted) | [1] |

| Solubility | Soluble in organic solvents like DMSO and DMF | [6] |

Synthesis of this compound: A Practical Protocol

The synthesis of isothiocyanates from primary amines is a well-established transformation in organic chemistry, with numerous methods developed over the past century.[7] The most common and historically significant method for preparing aryl isothiocyanates involves the reaction of the corresponding primary amine with thiophosgene (CSCl₂).[8][9]

Retrosynthetic Analysis

The synthesis of this compound logically starts from the readily available and inexpensive starting material, 4-aminobenzenesulfonamide (sulfanilamide).

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. researchgate.net [researchgate.net]

- 3. The history and rationale of using carbonic anhydrase inhibitors in the treatment of peptic ulcers. In memoriam Ioan Puşcaş (1932-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiophosgene - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Potential Biological Activities of 4-Isothiocyanatobenzenesulfonamide: A Dual-Action Pharmacophore

Executive Summary

4-Isothiocyanatobenzenesulfonamide is a unique small molecule that incorporates two pharmacologically significant moieties: the sulfonamide group, renowned for its potent carbonic anhydrase inhibitory activity, and the isothiocyanate group, recognized for its broad anticancer and chemopreventive properties. This guide posits that this compound is not merely a chemical curiosity but a rationally designed dual-action agent with significant therapeutic potential, particularly in oncology. We will dissect the established biological roles of each functional group, propose a synergistic mechanism of action, and provide detailed experimental frameworks for the validation of its theorized activities. This document serves as a technical resource for researchers in drug discovery, providing the foundational knowledge and practical methodologies to explore this promising compound.

Introduction: The Convergence of Two Potent Pharmacophores

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug design, aiming to achieve enhanced efficacy, overcome resistance, or target multiple pathways in a disease cascade. This compound (C₇H₆N₂O₂S₂) presents a compelling case study in this approach.[1][2] It merges the classical zinc-binding properties of aromatic sulfonamides with the potent electrophilic signaling of isothiocyanates.

-